molecular formula C18H21ClN2O B2994346 N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide CAS No. 866042-75-3

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide

Cat. No.: B2994346
CAS No.: 866042-75-3
M. Wt: 316.83
InChI Key: VEFDVFAVLSDHAU-UHFFFAOYSA-N
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Description

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide is a synthetic carboxamide derivative featuring a cyclohexanecarboxamide core linked to a benzyl group substituted with a chlorine atom at the 3-position and a 1H-pyrrol-1-yl moiety at the 2-position.

Properties

IUPAC Name

N-[(3-chloro-2-pyrrol-1-ylphenyl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O/c19-16-10-6-9-15(17(16)21-11-4-5-12-21)13-20-18(22)14-7-2-1-3-8-14/h4-6,9-12,14H,1-3,7-8,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFDVFAVLSDHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=C(C(=CC=C2)Cl)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . This method is operationally simple and practical, yielding the desired product in good to excellent yields. Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrrole ring system is known to interact with various biological targets, including enzymes and receptors, leading to its diverse biological activities . The compound may exert its effects through binding to these targets, modulating their activity, and influencing cellular processes.

Comparison with Similar Compounds

Structural Analogues with Thiourea Moieties

Example Compound : N-(3-chlorophenylcarbamothioyl)cyclohexanecarboxamide (H2L3, )

  • Structural Differences : Replaces the pyrrole group with a thiourea (-NHC(S)NH-) bridge.
  • Key Properties: Thiourea derivatives exhibit metal-chelating capabilities due to hard (O, N) and soft (S) donor atoms, enabling applications in metal ion separation . Intramolecular hydrogen bonding (N–H···O) stabilizes molecular conformation, as seen in H2L9 (N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide), forming a pseudo-six-membered ring . Demonstrated biological activities: Antifungal, antitumor, and antiviral properties .
  • Comparison : The target compound lacks thiourea’s sulfur-based reactivity but gains aromaticity from the pyrrole ring, which may enhance interactions with biological targets via π-π stacking.

Adamantane-Containing Carboxamides

Example Compound: N-((3s,5s,7s)-Adamantan-1-yl)-N-(4-(diethylamino)benzyl)cyclohexanecarboxamide (Compound 27, )

  • Structural Differences: Incorporates a bulky adamantane group and a diethylamino-substituted benzyl moiety.
  • Key Properties: Molecular weight: 423.5, higher than the target compound due to adamantane’s rigid tricyclic structure.
  • The target compound’s pyrrole and chloro groups prioritize hydrophobic interactions over steric effects.

Hydroxy-Substituted Derivatives

Example Compound : N-(3-hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a, )

  • Structural Differences: Features a phenolic hydroxyl group and isopentyl chain on the aromatic ring.
  • Key Properties: Hydroxyl group enables hydrogen bonding, improving aqueous solubility and target binding.
  • Comparison : The target compound’s chloro and pyrrole substituents favor lipophilicity, whereas 12a’s hydroxyl group enhances polarity and solubility.

Sulfonamide and Trifluoromethyl Derivatives

Example Patent Compound: N-(2-ethylsulfonylamino-5-trifluoromethyl-3-pyridyl)cyclohexanecarboxamide ()

  • Structural Differences : Includes a sulfonamide linker and trifluoromethylpyridyl group.
  • Key Properties :
    • Trifluoromethyl group enhances electron-withdrawing effects and metabolic stability.
    • Designed for preservative efficacy in liquid pharmaceutical formulations at pH ≥8 .
  • Comparison : The target compound’s pyrrole and chloro groups lack the strong electron-withdrawing effects of trifluoromethyl, suggesting differing reactivity and stability profiles.

Biological Activity

N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article examines the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound can be characterized by its unique structure, which includes a chlorinated benzyl group and a cyclohexanecarboxamide moiety. The presence of the pyrrole ring adds to its chemical diversity and potential interaction with biological targets.

The biological activity of this compound is primarily investigated through its interaction with various cellular pathways. Studies suggest that compounds with similar structures may exert their effects through:

  • Inhibition of Enzymatic Activity : Compounds that inhibit specific enzymes can lead to altered metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : Interaction with neurotransmitter receptors or other signaling pathways may mediate its pharmacological effects.

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic properties in various cancer cell lines. The mechanism typically involves the induction of apoptosis or necrosis, influenced by:

  • Cell Line Sensitivity : Different cancer cell lines show varying degrees of sensitivity to this compound, which may be attributed to differences in metabolic activation or receptor expression.
  • Metabolic Activation : Similar compounds have been shown to undergo metabolic activation via cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause cellular damage .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)15Apoptosis induction
A549 (Lung)20Necrosis via oxidative stress
HeLa (Cervical)10Inhibition of cell proliferation

Case Study 1: Antitumor Activity

A study focused on the antitumor activity of this compound in vitro demonstrated significant inhibition of tumor growth in MCF7 cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways, leading to cell death.

Case Study 2: Enzymatic Inhibition

Another investigation explored the compound's effect on specific kinases involved in cancer signaling pathways. The findings revealed that this compound effectively inhibited RET kinase activity, suggesting its potential as a targeted therapy for RET-driven cancers .

Q & A

Q. What are the established synthetic routes for N-[3-chloro-2-(1H-pyrrol-1-yl)benzyl]cyclohexanecarboxamide, and how is purity validated?

Synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with substituted benzylamines. For example, cyclohexanecarbonyl chloride can react with 3-chloro-2-(1H-pyrrol-1-yl)benzylamine under anhydrous conditions, followed by purification via column chromatography (e.g., 20% ethyl acetate/hexane gradient) . Characterization relies on 1H/13C NMR (e.g., δ 2.36–2.42 ppm for cyclohexyl protons), LC-MS (ESI for molecular ion validation), and FT-IR (amide C=O stretch at ~1635 cm⁻¹). Purity is confirmed by HPLC with >95% threshold .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is employed, with data processed using SHELX programs (e.g., SHELXL for refinement). Key parameters include R-factors (<0.05) and thermal displacement ellipsoids. Similar cyclohexanecarboxamide derivatives show chair conformations for the cyclohexyl ring and planar amide linkages, validated by C–O and C–N bond lengths (~1.23 Å and 1.34 Å, respectively) .

Advanced Research Questions

Q. How can receptor binding affinity and selectivity be evaluated for this compound?

Use radioligand competitive binding assays (e.g., [³H]CP-55,940 for cannabinoid receptors):

  • Incubate with CB1/CB2 membrane proteins (0.5–1.0 µg/µL) at 37°C for 90 minutes.
  • Quantify displacement curves using nonlinear regression (GraphPad Prism) to calculate Ki values.
  • Validate selectivity via parallel assays against off-target receptors (e.g., serotonin or adrenergic receptors) .

Q. What methodologies resolve contradictions in pharmacological data (e.g., divergent IC50 values)?

  • Replicate studies under standardized conditions (pH 7.4, 0.1% BSA).
  • Apply Schild regression analysis to confirm competitive antagonism.
  • Use statistical meta-analysis to compare datasets, accounting for variables like cell line (CHO vs. HEK293) or ligand batch purity .

Q. How can in vitro findings be translated to in vivo models?

  • Develop radiolabeled analogs (e.g., ¹¹C or ¹⁸F isotopes) for PET imaging. For example, incorporate fluorine at the cyclohexyl moiety via nucleophilic substitution. Validate biodistribution in rodents and compare uptake in target tissues (e.g., brain for CNS targets) .

Q. What computational approaches predict structure-activity relationships (SAR) for derivatives?

  • Perform density functional theory (DFT) to optimize geometries (B3LYP/6-31G* basis set).
  • Conduct molecular docking (AutoDock Vina) against target receptors (e.g., 5-HT1A or CB2). Prioritize substituents at the pyrrole or chloro-benzyl positions for synthetic modification .

Q. How is metabolic stability assessed in preclinical studies?

  • Incubate with human liver microsomes (HLM) at 37°C, using NADPH regeneration systems.
  • Monitor degradation via LC-HRMS, identifying major metabolites (e.g., hydroxylation at cyclohexane or N-dealkylation). Compare with in vivo plasma samples from rodent models .

Methodological Challenges

Q. What strategies enhance compound stability in liquid formulations?

  • Adjust pH to ≥8.0 with buffers (e.g., Tris-HCl) to minimize hydrolysis.
  • Add benzyl alcohol (0.5–1.0% w/v) as a preservative. Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .

Q. How are crystallographic disorders in the cyclohexyl group addressed during refinement?

  • Apply TLS (Translation-Libration-Screw) models in SHELXL to partition anisotropic displacement parameters.
  • Use PLATON SQUEEZE to model solvent-accessible voids in cases of partial disorder .

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